
Ponazuril-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ponazuril-d3 is a triazine anticoccidial drug . It is the main metabolite of toltrazuril in animals and has excellent activity against many protozoa, including Cystoisospora suis . It has broad application prospects in the control of swine coccidiosis .
Synthesis Analysis
Toltrazuril sulfone (ponazuril) is a triazine-based antiprotozoal agent . In a study, a sodium salt formulation of toltrazuril sulfone was synthesized and its bioavailability was determined . The study found that toltrazuril sulfone sodium salt was rapidly absorbed, with a mean peak plasma concentration occurring at 8 h after oral-mucosal dosing .
Molecular Structure Analysis
Ponazuril-d3 has a molecular formula of C18H14F3N3O6S . Its average mass is 457.380 Da and its monoisotopic mass is 457.055542 Da .
Chemical Reactions Analysis
The pharmacokinetics of ponazuril exhibited a Michaelis-Menten elimination with Michaelis-Menten constant K m and maximum metabolic rate V m of 10.8 μg/mL and 0.083 mg/kg/h . The apparent volume of distribution was calculated to be 735 mL/kg .
Physical And Chemical Properties Analysis
Ponazuril-d3 has a molecular weight of 460.4 g/mol . It has a partition coefficient (LogP) of 3.1 . The pharmacokinetics of ponazuril in piglets indicated a good oral absorption with nonlinear disposition and slow excretion largely via feces .
Aplicaciones Científicas De Investigación
Swine Coccidiosis Control
- Application : Ponazuril-d3 has broad prospects for controlling swine coccidiosis. Its efficacy in treating this parasitic infection makes it a valuable tool for maintaining swine health .
Equine Protozoal Myeloencephalomyelitis (EPM) Treatment
- Application : Ponazuril-d3, as a triazine-based antiprotozoal agent, can be used to treat EPM in horses. Its sodium salt formulation shows promise for both treatment and prophylaxis .
Pharmacokinetics and Excretion
- Application : Ponazuril-d3’s pharmacokinetic profile, including elimination kinetics, can guide dosing regimens and optimize therapeutic outcomes. It exhibits Michaelis-Menten elimination with specific parameters (Km and Vm) .
Direcciones Futuras
Mecanismo De Acción
Target of Action
Ponazuril-d3 is a triazine-based antiprotozoal medication that specifically targets protozoan parasites . Its primary mode of action is against the apicomplexan group of parasites, which include organisms such as Eimeria, Neospora, Toxoplasma, and Sarcocystis .
Mode of Action
Ponazuril-d3 works by inhibiting the activity of certain enzymes that are essential for the replication of the protozoa’s nucleic acids . Specifically, it interferes with the parasite’s mitochondrial electron transport chain . This disruption affects the energy metabolism of the parasite, effectively inhibiting its ability to reproduce and survive within the host .
Biochemical Pathways
The biochemical pathways affected by Ponazuril-d3 are primarily those involved in the energy metabolism of the protozoan parasites . By interfering with the mitochondrial electron transport chain, Ponazuril-d3 disrupts the normal metabolic processes of the parasites, leading to their inability to reproduce and survive .
Pharmacokinetics
Ponazuril-d3 exhibits a Michaelis-Menten elimination with a Michaelis-Menten constant K m and maximum metabolic rate V m of 10.8 μg/mL and 0.083 mg/kg/h . The apparent volume of distribution was calculated to be 735 mL/kg, and the final estimated oral bioavailability was 81% . Additionally, cumulatively 86.42 ± 2.96% of ponazuril was recovered from feces and 0.31% ± 0.08% from urine during 0-1,020 h after oral administration .
Result of Action
The result of Ponazuril-d3’s action is the effective control of protozoan parasites, leading to a reduction in the clinical signs associated with the infection . This includes symptoms such as diarrhea in cases of coccidiosis or neurological symptoms in diseases like equine protozoal myeloencephalitis (EPM) . By stopping the multiplication of protozoan parasites, Ponazuril-d3 prevents the progression of the disease and reduces the likelihood of severe health complications .
Action Environment
The action of Ponazuril-d3 can be influenced by various environmental factors. For instance, the density of the animal populations and the hygiene of the environments can affect the prevalence of coccidia infected animals . In environments where the animal populations are dense and the conditions could be unhygienic, there is a higher prevalence of coccidia infected animals . Therefore, the efficacy of Ponazuril-d3 in controlling coccidiosis can be influenced by these environmental factors .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Ponazuril-d3 involves the incorporation of deuterium isotopes into the Ponazuril molecule. This is achieved through a series of reactions that replace hydrogen atoms with deuterium atoms.", "Starting Materials": [ "Ponazuril", "Deuterium oxide (D2O)", "Deuterium gas (D2)" ], "Reaction": [ "Step 1: React Ponazuril with D2O in the presence of a catalyst to replace some of the hydrogen atoms with deuterium atoms.", "Step 2: Reduce the remaining hydrogen atoms in Ponazuril using D2 gas and a reducing agent.", "Step 3: Purify the resulting Ponazuril-d3 product using standard chemical separation techniques such as chromatography or crystallization." ] } | |
Número CAS |
1346602-48-9 |
Fórmula molecular |
C18H14F3N3O6S |
Peso molecular |
460.399 |
Nombre IUPAC |
1-[3-methyl-4-[4-(trifluoromethylsulfonyl)phenoxy]phenyl]-3-(trideuteriomethyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C18H14F3N3O6S/c1-10-9-11(24-16(26)22-15(25)23(2)17(24)27)3-8-14(10)30-12-4-6-13(7-5-12)31(28,29)18(19,20)21/h3-9H,1-2H3,(H,22,25,26)/i2D3 |
Clave InChI |
VBUNOIXRZNJNAD-BMSJAHLVSA-N |
SMILES |
CC1=C(C=CC(=C1)N2C(=O)NC(=O)N(C2=O)C)OC3=CC=C(C=C3)S(=O)(=O)C(F)(F)F |
Sinónimos |
1-Methyl-3-[3-methyl-4-[4-[(trifluoromethyl)sulfonyl]phenoxy]phenyl]-1,3,5-triazine-2,4,6(1H,3H,5H)-trione-d3; Toltrazuril-d3 Sulfone; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




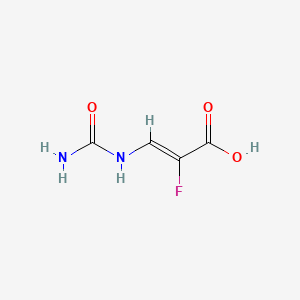

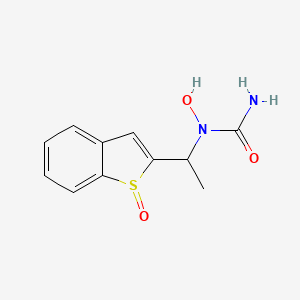

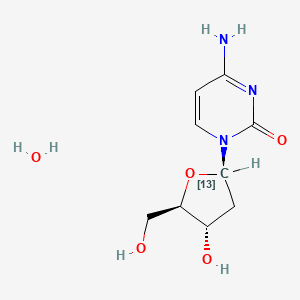
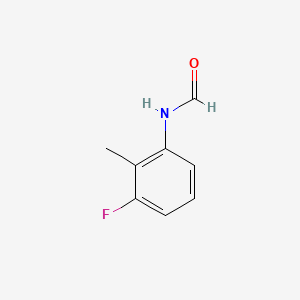
![3-Deoxy-3-fluoro-D-[1-13C]glucose](/img/structure/B583550.png)
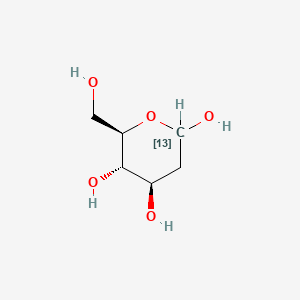
![2'-Deoxyguanosine-[1-13C] Monohydrate](/img/structure/B583552.png)


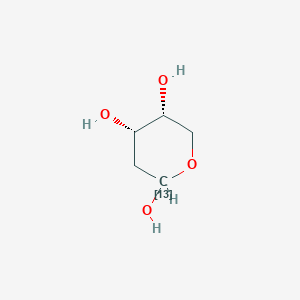
![2-deoxy-D-[2-13C]ribose](/img/structure/B583559.png)